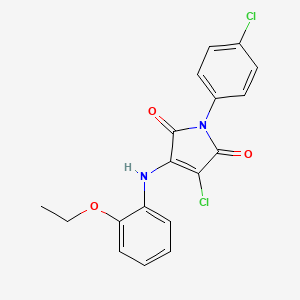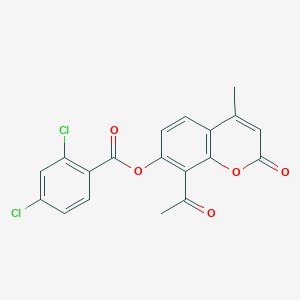![molecular formula C26H16Cl2N4O4 B3474073 3-CHLORO-1-{2-[3-CHLORO-2,5-DIOXO-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B3474073.png)
3-CHLORO-1-{2-[3-CHLORO-2,5-DIOXO-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Vue d'ensemble
Description
3-CHLORO-1-{2-[3-CHLORO-2,5-DIOXO-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes multiple chloro and phenylamino groups attached to a pyrrole backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-1-{2-[3-CHLORO-2,5-DIOXO-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Backbone: The initial step involves the formation of the pyrrole backbone through a condensation reaction between an amine and a diketone.
Introduction of Chloro Groups: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of Phenylamino Groups: The phenylamino groups are introduced via nucleophilic substitution reactions using aniline derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-CHLORO-1-{2-[3-CHLORO-2,5-DIOXO-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chloro and phenylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine-functionalized pyrroles.
Applications De Recherche Scientifique
3-CHLORO-1-{2-[3-CHLORO-2,5-DIOXO-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as conductive polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-CHLORO-1-{2-[3-CHLORO-2,5-DIOXO-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with molecular targets such as enzymes and receptors. The chloro and phenylamino groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress, apoptosis, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-chloro-1,4-naphthoquinone: Known for its antimicrobial and antitumoral properties.
1,4-Naphthoquinone derivatives: Widely studied for their biological activities.
Uniqueness
3-CHLORO-1-{2-[3-CHLORO-2,5-DIOXO-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its dual chloro and phenylamino functionalities, which provide a versatile platform for chemical modifications and enhance its biological activity.
Propriétés
IUPAC Name |
3-anilino-1-[2-(3-anilino-4-chloro-2,5-dioxopyrrol-1-yl)phenyl]-4-chloropyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16Cl2N4O4/c27-19-21(29-15-9-3-1-4-10-15)25(35)31(23(19)33)17-13-7-8-14-18(17)32-24(34)20(28)22(26(32)36)30-16-11-5-2-6-12-16/h1-14,29-30H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMPXSZSQBAPLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3N4C(=O)C(=C(C4=O)Cl)NC5=CC=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-CHLORO-1-(4-CHLOROPHENYL)-4-[(3-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B3474010.png)
![3-CHLORO-1-(4-CHLOROPHENYL)-4-[(4-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B3474016.png)

![3-CHLORO-1-(3-CHLOROPHENYL)-4-[(2,3-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B3474025.png)
![3-chloro-1-(3-chlorophenyl)-4-[(3,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3474035.png)
![3-CHLORO-1-(3-CHLOROPHENYL)-4-[(4-ETHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B3474050.png)
![3-CHLORO-1-(3-CHLOROPHENYL)-4-[(2-ETHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B3474055.png)
![2-[[4-Chloro-1-(3-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid](/img/structure/B3474061.png)
![4-[[4-Chloro-1-(3-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid](/img/structure/B3474064.png)



